Potency vs. Natural Product Inhibitors: SPD304 as a Benchmark for Screening
In a direct competitive binding assay developed to screen natural product libraries, the potency of the natural compound sennoside B was directly benchmarked against the synthetic inhibitor SPD304. The study reports a 5.7-fold higher potency for sennoside B compared to SPD304, establishing SPD304 as a critical reference point for evaluating novel TNF-α antagonists [1].
| Evidence Dimension | Inhibitory Potency (IC50) in TNF-α-induced HeLa cell toxicity assay |
|---|---|
| Target Compound Data | IC50 = 1.82 µM (calculated from 5.7-fold difference using Sennoside B IC50) |
| Comparator Or Baseline | Sennoside B: IC50 = 0.32 µM |
| Quantified Difference | 5.7-fold higher potency for Sennoside B |
| Conditions | TNF-α-induced HeLa cell toxicity assay |
Why This Matters
This quantifiable difference makes SPD304 an essential positive control and reference standard for laboratories developing or evaluating novel TNF-α inhibitors, especially from natural product sources.
- [1] Peng, L., et al. (2021). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. Preprint/Data from OmicsDI (S-EPMC8465676). View Source
